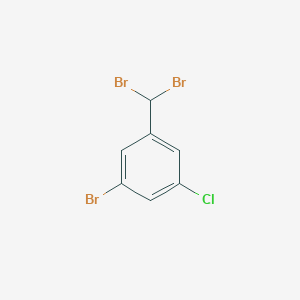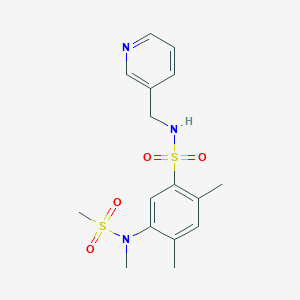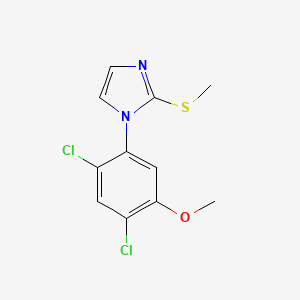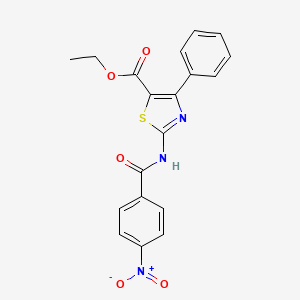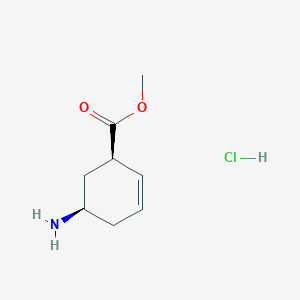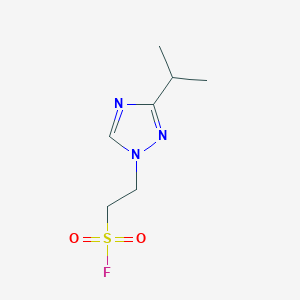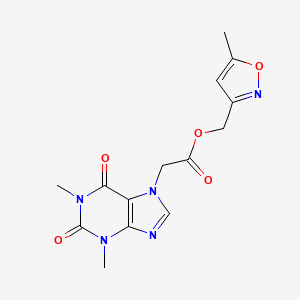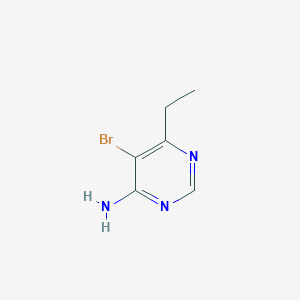
5-Bromo-6-ethylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-ethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C6H8BrN3 and its molecular weight is 202.055. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Regioselective Synthesis and Structural Analysis
- The regioselective synthesis of 5-Bromo-6-ethylpyrimidin-4-amine derivatives through displacement reactions has been explored. X-ray crystallography analysis revealed the formation of structurally distinct pyrimidines, showcasing their potential as scaffolds in the design of novel compounds with specific properties (Doulah et al., 2014).
Heterocyclic Compound Synthesis
- The compound serves as a precursor in the synthesis of thiazolo[4,5-d]pyrimidine derivatives, indicating its utility in creating new molecules with potential therapeutic applications (Bakavoli et al., 2006).
Amplification of Phleomycin
- This compound derivatives have been investigated for their ability to amplify the effect of phleomycin, a chemotherapeutic agent, demonstrating the compound's relevance in enhancing drug efficacy (Kowalewski et al., 1981).
Amination Reactions
- Studies on the amination of halogenated pyrimidines, including this compound, have provided insights into reaction mechanisms and product selectivity, contributing to the development of more efficient synthetic routes for aminopyrimidines (Rasmussen & Plas, 2010).
Catalysis and Amination
- The role of copper catalysis in the amination of aryl halides, including derivatives of this compound, highlights the importance of this compound in developing novel catalytic methods for nitrogen incorporation, essential for pharmaceutical synthesis (Lang et al., 2001).
Propiedades
IUPAC Name |
5-bromo-6-ethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-2-4-5(7)6(8)10-3-9-4/h3H,2H2,1H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXISDUSLPVLLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
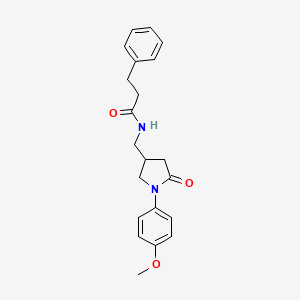
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2551516.png)
